1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
CAS No.: 946364-27-8
Cat. No.: VC8454346
Molecular Formula: C23H22ClN7O
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-27-8 |
|---|---|
| Molecular Formula | C23H22ClN7O |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C23H22ClN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3 |
| Standard InChI Key | AAFDVJBENJWGQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Introduction
The compound 1-{4-[3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic molecule featuring a triazolopyrimidine core linked to a piperazine ring and an aromatic substituent. This structure suggests potential biological activity, particularly in medicinal chemistry, due to the presence of heterocyclic rings known for their diverse pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multi-step processes. While specific details for this exact compound are not available, related compounds often require careful selection of solvents and reagents to optimize reaction conditions and yield. Industrial production would involve large-scale reactors with controlled temperature, pressure, and reaction time to minimize by-products.
Research Findings
While there are no direct research findings on this specific compound, related compounds have shown promise in medicinal chemistry. For instance, triazolopyrimidine derivatives are studied for their diverse biological activities, including potential roles as inhibitors or modulators in various disease processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume